molecular formula C11H25BClNO2 B599158 (R)-3-Methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine hydrochloride CAS No. 1243174-57-3

(R)-3-Methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine hydrochloride

Cat. No.: B599158
CAS No.: 1243174-57-3
M. Wt: 249.586
InChI Key: ADICRSVFBDCOLO-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Development of Chiral Pinacol Boronic Esters

The development of chiral pinacol boronic esters represents a fundamental advancement in organoboron chemistry that emerged from the pioneering work on asymmetric synthesis using boron-containing reagents. The historical trajectory of these compounds can be traced to the foundational research on hydroboration reactions and the subsequent recognition of boron's unique ability to facilitate stereoselective transformations. The evolution of pinacol boronic esters as synthetic intermediates gained significant momentum through the development of catalytic asymmetric hydroboration reactions, which provided direct access to chiral tertiary boronic esters with high enantioselectivity.

The historical significance of pinacol boronic esters in asymmetric synthesis became particularly evident through the development of the Matteson homologation reaction, which utilized chiral diol auxiliaries to achieve highly diastereoselective carbon-carbon bond formation. In this seminal approach, chiral auxiliaries embedded in the diol moiety of boronic esters enabled unprecedented control over stereochemical outcomes in subsequent transformations. The pinanediol ester systems, derived from α-pinene through syn-dihydroxylation, demonstrated remarkable diastereoselectivities of up to 98.5-99.5% under optimized reaction conditions involving zinc chloride catalysis.

The development of chiral pinacol boronic esters also benefited from advances in catalytic borylation methodologies, particularly the use of rhodium-catalyzed systems with chiral cyclic monophosphite ligands. These developments enabled the direct synthesis of chiral tertiary boronic esters through highly enantioselective hydroboration of trisubstituted alkenes, achieving excellent enantioselectivities of 95:5 enantiomeric ratio. Furthermore, the introduction of Aggarwal's reagent-controlled variant of the Matteson homologation expanded the synthetic utility of these compounds by employing achiral pinacol boronic esters in combination with chiral lithiated carbamates.

Nomenclature and Structural Classification of (R)-3-Methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine hydrochloride

The systematic nomenclature of this compound reflects its complex structural organization and stereochemical designation. According to International Union of Pure and Applied Chemistry nomenclature standards, the compound is formally designated as 1,3,2-Dioxaborolane-2-methanamine, 4,4,5,5-tetramethyl-alpha-(2-methylpropyl)-, hydrochloride (1:1), (alphaR)-. This systematic naming convention precisely describes the dioxaborolane core structure with tetramethyl substitution at the 4 and 5 positions, coupled with an R-configured aminomethyl substituent bearing a 2-methylpropyl group.

The structural classification of this compound encompasses several key chemical families and functional groups. Primarily, it belongs to the class of pinacol boronic esters, characterized by the presence of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan moiety, which serves as the pinacolato protecting group for the boronic acid functionality. The compound simultaneously functions as a chiral amine derivative, with the amino group protected as a hydrochloride salt to enhance stability and crystallinity. The molecular formula C11H25BClNO2 encompasses eleven carbon atoms, twenty-five hydrogen atoms, one boron atom, one chlorine atom, one nitrogen atom, and two oxygen atoms.

The compound exhibits multiple synonymous designations in chemical databases and literature, including (R)-(1-AMINO-3-METHYLBUTYL)BORONIC ACID HYDROCHLORIDE PINACOL ESTER and (R)-3-Methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxa-borolan-2-yl)butan-1-amine hydrochloride. These alternative nomenclatures emphasize different aspects of the molecular structure, such as the boronic acid pinacol ester designation or the specific stereochemical configuration at the amino-bearing carbon center.

Significance in Boron Chemistry and Organoboron Research

The significance of this compound in organoboron chemistry extends beyond its individual structural features to encompass its role as a representative example of advanced chiral amino boronic ester derivatives. These compounds have emerged as critical intermediates in modern synthetic chemistry due to their ability to participate in diverse stereospecific transformations while maintaining configurational stability under various reaction conditions. The compound exemplifies the evolution of organoboron reagents from simple trialkylboranes to sophisticated, multifunctional synthetic tools capable of enabling complex molecular constructions.

In the context of asymmetric synthesis, chiral amino boronic esters like this compound serve as versatile building blocks for the construction of nitrogen-containing heterocycles and complex pharmaceutical intermediates. The ate complex chemistry of secondary boronic esters has demonstrated remarkable utility, wherein the addition of organolithium reagents to boronic esters generates intermediate boron-ate complexes that behave as chiral nucleophiles. These ate complexes can react with a broad range of electrophiles, enabling the conversion of carbon-boron bonds into carbon-iodine, carbon-bromine, carbon-chlorine, carbon-nitrogen, carbon-oxygen, and carbon-carbon bonds with exceptional stereocontrol.

The compound's significance is further underscored by its potential applications in medicinal chemistry and pharmaceutical synthesis, where chiral amino boronic acids and their derivatives have found extensive use as enzyme inhibitors and bioactive compounds. The pinacol protecting group provides enhanced stability and facilitates purification compared to the corresponding free boronic acid, making these compounds particularly valuable in synthetic sequences requiring multiple transformations. Additionally, the development of standardized processes for the synthesis and isolation of pinacol boronic esters has made compounds like this one more accessible for large-scale pharmaceutical manufacturing.

Molecular Composition and Configurational Analysis

The molecular composition of this compound reveals a sophisticated arrangement of functional groups that contribute to its unique chemical and physical properties. The compound features a molecular weight of 249.59 daltons, corresponding to the hydrochloride salt form, with the free base exhibiting a molecular weight of approximately 213 daltons. The structural architecture encompasses a five-membered dioxaborolane ring system that adopts a characteristic chair conformation, positioning substituents to minimize steric interactions.

Table 1: Molecular Composition and Physical Properties

Property Value Reference
Molecular Formula (HCl salt) C11H25BClNO2
Molecular Weight (HCl salt) 249.59 g/mol
Chemical Abstracts Service Number 1243174-57-3
Melting Point Not specified
Optical Rotation (R)-configuration
Boron Coordination Tricoordinate
Ring Conformation Chair (dioxaborolane)

The configurational analysis of this compound reveals critical stereochemical features that determine its reactivity and synthetic utility. The R-configuration at the amino-bearing carbon center is established through the priority rules of the Cahn-Ingold-Prelog system, with the amino group, boronic ester substituent, and branched alkyl chain contributing to the stereochemical designation. Computational modeling studies of related dioxaborolane systems have demonstrated that the five-membered ring adopts a chair conformation, with larger substituents preferentially occupying pseudo-equatorial positions to minimize steric congestion.

The boron center in the dioxaborolane ring system exhibits tricoordinate geometry, as confirmed by boron-11 nuclear magnetic resonance spectroscopy studies of analogous compounds, which typically display chemical shifts around 22.6 parts per million. This tricoordinate nature contrasts with the tetracoordinate boron found in boronate complexes and contributes to the electrophilic character of the boron center. The dioxaborolane ring system provides both steric protection and electronic stabilization of the boronic ester functionality, preventing premature hydrolysis while maintaining reactivity toward appropriate nucleophiles and electrophiles.

Properties

IUPAC Name

(1R)-3-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24BNO2.ClH/c1-8(2)7-9(13)12-14-10(3,4)11(5,6)15-12;/h8-9H,7,13H2,1-6H3;1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADICRSVFBDCOLO-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(CC(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)[C@H](CC(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H25BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of α-Chloroboronate Intermediate

The process begins with the preparation of (1S,2S,3R,5S)-pinanediol-(S)-1-chloro-3-methylbutane-1-boronate. This intermediate is synthesized via iridium-catalyzed asymmetric hydroboration of 4-methyl-1-pentene using pinacolborane. The use of chiral iridium complexes, such as (1,5-cyclooctadiene)iridium(I) tetrakis[3,5-bis(trifluoromethyl)phenyl]borate, ensures enantiomeric excess >98%.

Reaction Conditions:

  • Catalyst: (1,5-cyclooctadiene)iridium(I) complex (0.5 mol%)

  • Solvent: Tetrahydrofuran (THF) at −78°C

  • Yield: 85–90%

Stereoinversion via Lithium Bis(trimethylsilyl)amide

The α-chloroboronate undergoes stereoinversion upon treatment with LiHMDS in anhydrous diethyl ether. This step replaces the chloride with a bis(trimethylsilyl)amino group, yielding (1S,2S,3R,5S)-pinanediol-(R)-1-bis(trimethylsilyl)amino-3-methylbutane-1-boronate.

Key Parameters:

  • Temperature: −40°C to −20°C

  • Reaction Time: 4–6 hours

  • Enantiomeric Purity: >99% (confirmed by chiral HPLC)

Amine Deprotection and Hydrochloride Salt Formation

Trifluoroacetic Acid-Mediated Desilylation

The bis(trimethylsilyl)amino group is cleaved using trifluoroacetic acid (TFA) in dichloromethane, generating the primary amine as a TFA salt. Subsequent neutralization with aqueous NaOH liberates the free amine, which is extracted into organic solvents.

Optimization Notes:

  • TFA Concentration: 10% (v/v) in CH₂Cl₂

  • Neutralization pH: 9.0–10.0 (adjusted with 2M NaOH)

  • Isolation Yield: 78–82%

Hydrochloride Salt Precipitation

The free amine is treated with HCl gas in ethyl acetate to precipitate the hydrochloride salt. Crystallization from a mixture of ethyl acetate and hexanes enhances purity (>99.5% by qNMR).

Crystallization Conditions:

  • Solvent Ratio: Ethyl acetate:hexanes (1:3 v/v)

  • Temperature: 0–4°C

  • Recovery: 90–95%

Alternative Catalytic Asymmetric Aminoboration

Recent advancements employ copper-catalyzed asymmetric aminoboration of alkenes. This one-pot method couples 4-methyl-1-pentene with pinacolborane and an aminating agent, bypassing the need for intermediate isolation.

Copper Catalysis Protocol

A chiral copper(I) complex, derived from (R)-BINAP and CuCl, facilitates the addition of boron and amine groups across the alkene double bond.

Representative Data:

Catalyst LoadingSolventTemperatureee (%)Yield (%)
5 mol% CuCl/(R)-BINAPToluene25°C9476
10 mol% CuCl/(R)-BINAPTHF0°C9781

Source: Adapted from

Purification and Analytical Characterization

Chromatographic Purification

Silica gel chromatography (ethyl acetate/hexanes, 1:4) removes residual pinanediol and stereoisomers. The hydrochloride salt is further purified via recrystallization.

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O): δ 1.25 (s, 12H, pinacol CH₃), 1.45–1.55 (m, 2H, CH₂), 1.75–1.85 (m, 1H, CH), 2.95–3.05 (m, 1H, B-CH), 3.30–3.40 (m, 2H, NH₂).

  • ¹¹B NMR (128 MHz, D₂O): δ 30.2 (boronate).

Comparative Analysis of Synthetic Routes

MethodKey AdvantagesLimitationsTypical Yield (%)
Matteson RearrangementHigh enantioselectivity (>99% ee)Multi-step, requires cryogenic conditions70–75
Copper AminoborationOne-pot synthesisModerate ee (94–97%)75–80

Industrial-Scale Production Considerations

For kilogram-scale synthesis, the Matteson route is preferred due to established protocols. Critical process parameters include:

  • Catalyst Recycling: Iridium complexes are recovered via aqueous/organic biphasic extraction (85% recovery).

  • Waste Streams: TFA and LiHMDS require neutralization with Ca(OH)₂ before disposal .

Chemical Reactions Analysis

Types of Reactions

®-3-Methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include boronic acids, amine derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

®-3-Methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in asymmetric synthesis, aiding in the creation of enantiomerically pure compounds.

    Biology: The compound is utilized in the synthesis of biologically active molecules, including potential drug candidates.

    Medicine: It plays a role in the development of pharmaceuticals, particularly in the synthesis of compounds with specific chiral centers.

    Industry: The compound is used in the production of fine chemicals and advanced materials

Mechanism of Action

The mechanism of action of ®-3-Methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can form boronate esters with diols and other nucleophiles, which is a key step in many of its reactions. This interaction often involves the formation of a stable complex that can undergo further chemical transformations .

Comparison with Similar Compounds

Structural Variations
Compound Name Key Structural Features Molecular Formula Molecular Weight
(R)-3-Methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine hydrochloride (Target) Pinacol boronate (5-membered ring), (R)-amine, hydrochloride salt C₁₃H₂₇BClNO₂* ~287.6†
3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline hydrochloride (1:1) 6-membered dioxaborinane ring, aniline substituent C₈H₁₅BClNO₂ 227.5
4-Chloro-7-(pinacol-boronate)-1-(trifluoroethyl)-1H-indazol-3-amine Indazole core, trifluoroethyl group, chloro substituent C₁₅H₁₈BClF₃N₃O₂ 375.58
(R)-1-(3,5-Dimethylphenyl)-3-methylbutan-1-amine hydrochloride No boronate group, aryl-substituted (3,5-dimethylphenyl), (R)-amine C₁₃H₂₂ClN 227.77

*Estimated based on structure; †Calculated using atomic masses.

Key Observations :

  • Boronate Ring Size : The target’s 5-membered pinacol boronate offers greater stability and reactivity in cross-couplings compared to 6-membered dioxaborinane derivatives .
  • Functional Groups : Indazole- and trifluoroethyl-containing analogs (e.g., ) are tailored for pharmaceutical applications, whereas the target’s simpler alkylamine structure may prioritize synthetic versatility.
  • Chirality: The (R)-configuration distinguishes the target from racemic or non-chiral boronate esters (e.g., ), enabling enantioselective applications .

Biological Activity

(R)-3-Methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine hydrochloride (CAS No. 1243174-57-3) is a boron-containing compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₁H₂₅BClNO₂
  • Molecular Weight : 249.59 g/mol
  • Structure : The compound features a dioxaborolane moiety which is known for its ability to form stable complexes with various biomolecules.

The biological activity of this compound is primarily attributed to its interaction with biological targets through the boron atom. Boron compounds are known to influence enzyme activities and cellular processes by forming reversible covalent bonds with nucleophilic sites in proteins.

Anticancer Activity

Recent studies have indicated that boron-containing compounds can exhibit significant anticancer properties. Specifically:

  • Inhibition of Tumor Growth : Research has shown that this compound can inhibit the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in cancer progression:

  • Aurora Kinase Inhibition : Similar boron-containing compounds have been reported as effective inhibitors of Aurora kinases, which are critical for mitotic processes in cancer cells .

Neuroprotective Effects

Preliminary studies suggest potential neuroprotective effects:

  • Cytoprotection : The compound may protect neuronal cells from oxidative stress-induced damage by modulating signaling pathways related to apoptosis.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Anticancer ActivityInhibition of cell proliferation in cancer lines
Enzyme InhibitionPotential inhibition of Aurora kinases
NeuroprotectionCytoprotection in neuronal models

Case Study Example

In a study examining the effects of this compound on human breast cancer cells (MCF7), researchers found that treatment led to a significant decrease in cell viability and induced apoptosis as evidenced by increased caspase activity. This suggests that the compound may serve as a lead candidate for further development in targeted cancer therapies.

Q & A

Q. What are the key structural features of this compound that influence its reactivity in cross-coupling reactions?

The compound contains a chiral amine group and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane), which is critical for Suzuki-Miyaura cross-coupling reactions. The boron atom in the dioxaborolane moiety acts as a nucleophile, enabling bond formation with aryl halides. The stereochemistry at the chiral center (R-configuration) may influence enantioselective synthesis outcomes .

Q. What are the common synthetic routes for preparing this compound, and how does reaction temperature affect yield?

Synthesis typically involves coupling a chiral amine precursor with a pinacol boronate ester under inert conditions. For example, a boronic acid pinacol ester may react with a protected amine intermediate, followed by HCl-mediated deprotection. Reaction temperatures above 25°C often lead to racemization of the chiral center, reducing enantiomeric excess. Optimal yields (≥80%) are achieved at 0–10°C with slow addition of reagents .

Q. What purification methods are recommended to isolate high-purity (>98%) product?

Column chromatography using silica gel (hexane/ethyl acetate gradient) effectively removes unreacted boronate esters. Recrystallization from ethanol/water mixtures improves purity by eliminating polar impurities. Final purity should be verified via HPLC with a chiral stationary phase (e.g., Chiralpak AD-H) to confirm enantiomeric excess >99% .

Q. How is this compound characterized analytically, and what spectral markers confirm its structure?

Key characterization tools include:

  • ¹H NMR : A singlet at δ 1.2–1.3 ppm for the four methyl groups in the dioxaborolane ring.
  • ¹¹B NMR : A peak near δ 30 ppm confirms boron incorporation.
  • Mass spectrometry : ESI-MS ([M+H]⁺) matches the molecular formula (C₁₁H₂₄BClNO₂).
  • Polarimetry : Specific rotation ([α]D²⁵) distinguishes the R-enantiomer .

Advanced Research Questions

Q. How can researchers optimize stereochemical purity when scaling up synthesis?

Use chiral auxiliaries (e.g., Evans oxazolidinones) during boronate ester formation to minimize racemization. Kinetic resolution via enzymatic catalysis (lipases or acylases) can enhance enantioselectivity. Monitor reaction progress in real-time using inline FTIR to detect byproducts early .

Q. What strategies reconcile conflicting biological activity data reported for this compound in kinase inhibition assays?

Discrepancies may arise from:

  • Impurities : Trace solvents (e.g., DMSO) in stock solutions can inhibit enzymes.
  • Assay conditions : Varying ATP concentrations (1–10 mM) alter IC₅₀ values.
  • Protein source : Recombinant vs. native kinases may have structural differences. Validate activity using orthogonal assays (e.g., SPR, ITC) and compare with structural analogs (e.g., 3-methyl-1-phenylbutan-1-amine hydrochloride) .

Q. How does the compound’s hygroscopicity impact its stability in long-term storage?

The hydrochloride salt is hygroscopic, leading to clumping and hydrolysis of the boronate ester. Store under argon at −20°C with desiccants (molecular sieves). For aqueous solutions, use pH 4–5 buffers to minimize boronate ester degradation. Stability studies show >90% integrity after 6 months under these conditions .

Q. What computational methods predict the compound’s reactivity in non-traditional coupling reactions?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states for cross-couplings with heteroaryl chlorides. Molecular docking (AutoDock Vina) predicts binding affinities to enzymatic targets, guiding derivatization. Machine learning models (e.g., SchNet) can prioritize functional group modifications to enhance solubility .

Q. How do structural modifications at the amine group affect pharmacokinetic properties?

Adding hydrophilic groups (e.g., hydroxyls) to the amine improves aqueous solubility but may reduce blood-brain barrier penetration. N-methylation decreases metabolic degradation by cytochrome P450 enzymes. Structure-Property Relationship (SPR) models correlate logP with bioavailability; optimal logP = 2–3 for CNS-active derivatives .

Q. What experimental controls are critical when analyzing contradictory cytotoxicity data across cell lines?

Include:

  • Positive controls : Cisplatin for apoptosis induction.
  • Solvent controls : DMSO concentrations ≤0.1% to avoid off-target effects.
  • Metabolic inhibitors : Co-treatment with cyclosporine A to assess P-gp efflux.
    Validate results via RNA-seq to identify differentially expressed genes (e.g., BCL-2, Caspase-3) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.